molecular formula C19H21N3O3S B2492653 N-(3,4-dimethylphenyl)-2-{2,4-dioxo-3-propyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide CAS No. 1260946-70-0

N-(3,4-dimethylphenyl)-2-{2,4-dioxo-3-propyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide

Cat. No. B2492653
CAS RN: 1260946-70-0
M. Wt: 371.46
InChI Key: DRIVIRLJXUSKNM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related thieno[2,3-d]pyrimidin-4-ones involves condensation reactions of substituted pyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-ones with aromatic aldehydes in the presence of NaOH, indicating a general method for producing such compounds, which could be adapted for our compound of interest (Elmuradov, Bozorov, & Shakhidoyatov, 2011).

Molecular Structure Analysis

X-ray crystallography has been instrumental in determining the structure of related compounds, providing insights into their molecular conformation and arrangement. For example, the crystal structure of N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide was elucidated, showcasing the importance of X-ray analysis in understanding the spatial configuration of such molecules (Kataev et al., 2021).

Scientific Research Applications

Heterocyclic Derivatives Synthesis

Research on compounds with similar structures, such as heterocyclic derivatives of guanidine, explores the formation and structural analysis of these compounds. The study by Banfield et al. (1987) delves into the synthesis and X-ray structure determination of related compounds, providing insights into their chemical properties and potential applications in designing new molecules for therapeutic purposes (Banfield, Fallon, & Gatehouse, 1987).

Radioligand Imaging

Compounds within the same family, such as 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, have been reported for their selective ligand properties for imaging proteins like the translocator protein (18 kDa) using positron emission tomography (PET). Dollé et al. (2008) discuss the radiosynthesis of one such compound, highlighting its potential for in vivo imaging, which is crucial for understanding various diseases at the molecular level (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).

Heterocyclic Synthesis Building Blocks

Enaminones are explored as building blocks in heterocyclic synthesis, leading to the creation of new compounds with potential pharmacological properties. Abdel-Khalik et al. (2004) describe the synthesis of nicotinic acid and thienopyridine derivatives, demonstrating the versatility of these chemical frameworks in producing biologically active molecules (Abdel-Khalik, Eltoukhy, Agamy, & Elnagdi, 2004).

Thieno[2,3-d]pyrimidines Synthesis

The reaction of amino-thiophene derivatives with isocyanates under specific conditions can lead to the synthesis of thieno[2,3-d]pyrimidines, a process explored by Davoodnia et al. (2009). This research underlines the methods for creating derivatives that could be valuable in medicinal chemistry for drug development (Davoodnia, Rahimizadeh, Atapour-Mashhad, & Tavakoli-Hoseini, 2009).

Pyrimidine Derivatives as Analgesic Agents

Research into pyrimidine derivatives, such as those synthesized by Aggarwal et al. (2014), evaluates their potential as analgesic and antibacterial agents. This study showcases the broader application of pyrimidine-based compounds in developing new therapeutics (Aggarwal, Bansal, Rozas, Diez-Cecilia, Kaur, Mahajan, & Sharma, 2014).

properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-(2,4-dioxo-3-propyl-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c1-4-8-21-18(24)17-15(7-9-26-17)22(19(21)25)11-16(23)20-14-6-5-12(2)13(3)10-14/h5-7,9-10,17H,4,8,11H2,1-3H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEESDYNGFHRRDO-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2C(=[N+](C1=O)CC(=O)NC3=CC(=C(C=C3)C)C)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N3O3S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-2-{2,4-dioxo-3-propyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide

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